Superior Cross-Coupling Reactivity: Aryl Bromide Enables Ligand-Free Suzuki–Miyaura Coupling Unavailable to Aryl Chloride Analogs
The 4-bromobenzyl group in the target compound enables Pd-catalyzed Suzuki–Miyaura coupling under simplified conditions that the 4-chlorobenzyl analog cannot tolerate. In a direct head-to-head study of aryl halide reactivity, aryl bromides produced high yields of biaryl products in the absence of both added base and added ligand, while aryl chlorides required the bulky, expensive ligand 2-(di-tert-butylphosphino)-1-phenyl-1H-pyrrole (cataCXium®PtB) to achieve comparable yields [1]. Furthermore, the yield with 4-chlorobenzylamine substrates dropped sharply below pH 5.0, whereas the corresponding brominated substrates maintained high yields down to pH 1.5 [1].
| Evidence Dimension | Suzuki–Miyaura coupling efficiency under additive-free conditions |
|---|---|
| Target Compound Data | High yields of biaryl products without added base or added ligand; quantitative yields at pH 1.5–4.5 for 4-amino-2-bromopyridine [1] |
| Comparator Or Baseline | Aryl chlorides required cataCXium®PtB ligand for high yields; yield fell precipitously at pH ≤5.0 for 4-chlorobenzylamine [1] |
| Quantified Difference | Qualitative to quantitative: aryl bromides retain catalytic activity across pH 1.5–6.0, aryl chlorides lose activity below pH 5.0 |
| Conditions | Pd-catalyzed Suzuki coupling of aryl halides with arylboronic acids in water, no added base [1] |
Why This Matters
For PROTAC library synthesis and medicinal chemistry, the brominated scaffold permits one-pot, ligand-free coupling conditions that reduce cost, simplify purification, and expand the accessible pH window, directly lowering procurement and synthetic overhead.
- [1] Li, Z.; Gelbaum, C.; Campbell, Z. S.; Gould, P. C.; Fisk, J. S.; Holden, B.; Jaganathan, A.; Whiteker, G. T.; Pollet, P. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New J. Chem., 2017, 41, 15420–15431. DOI: 10.1039/C7NJ03567E. View Source
